ethyl (2Z)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .
Preparation Methods
The synthesis of ETHYL (2Z)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several steps. One common method includes the reaction of a thiazole derivative with a pyrimidine precursor under specific conditions. The reaction typically requires the use of catalysts such as palladium acetate and bases like potassium carbonate in a solvent such as N-methyl-2-pyrrolidone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan and piperidine moieties. Common reagents used in these reactions include acids, bases, and transition metal catalysts. .
Scientific Research Applications
ETHYL (2Z)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context but often include modulation of signaling pathways related to cell growth and inflammation .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidines, such as:
- ETHYL (2Z)-2-BENZYLIDENE-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE .
- 2-(PYRIDIN-2-YL)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE . ETHYL (2Z)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H33N3O4S |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-2-[(5-piperidin-1-ylfuran-2-yl)methylidene]-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H33N3O4S/c1-5-35-28(34)25-19(4)30-29-32(26(25)21-11-9-20(10-12-21)18(2)3)27(33)23(37-29)17-22-13-14-24(36-22)31-15-7-6-8-16-31/h9-14,17-18,26H,5-8,15-16H2,1-4H3/b23-17- |
InChI Key |
XLKYENZVOPGALZ-QJOMJCCJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=C(O4)N5CCCCC5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=C(O4)N5CCCCC5)S2)C |
Origin of Product |
United States |
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